Product packaging for 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol(Cat. No.:CAS No. 64121-98-8)

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

Cat. No.: B110100
CAS No.: 64121-98-8
M. Wt: 346.33 g/mol
InChI Key: RWIINOLFQCPJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-O-Methylcrenatin is a phenolic glycoside, a class of compounds known as secondary metabolites in plants. It has been isolated from various medicinal plants used in traditional medicine, including Chaenomeles speciosa (Sweet) Nakai, also known as Chinese quince . In a phytochemical study of Salix chaenomeloides twigs, Di-O-Methylcrenatin was one of several phenolic compounds identified, and the isolated compounds in that research were subsequently evaluated for their anti-lipogenic effects on 3T3-L1 preadipocytes (fat cells) . This suggests its potential relevance in metabolic research. As a naturally occurring phenolic glycoside, Di-O-Methylcrenatin is of significant interest in fields such as plant metabolomics, phytochemistry, and the investigation of the bioactive principles behind traditional herbal medicines . Researchers can use this compound as a standard for the identification and quantification of metabolites in complex plant extracts, as a building block for further chemical synthesis, or as a probe for studying plant defense mechanisms and biosynthetic pathways. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other human use . They are exempt from the regulatory controls applicable to diagnostic or medical devices and have not been validated for such uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O9 B110100 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol CAS No. 64121-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c1-21-8-3-7(5-16)4-9(22-2)14(8)24-15-13(20)12(19)11(18)10(6-17)23-15/h3-4,10-13,15-20H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIINOLFQCPJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Di-O-methylcrenatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64121-98-8
Record name Di-O-methylcrenatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 177 °C
Record name Di-O-methylcrenatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Isolation of Di O Methylcrenatin from Biological Sources

Discovery and Initial Isolation from Medicinal Plants

Di-O-Methylcrenatin has been successfully isolated from the roots of Sideritis trojana, a perennial herb endemic to the Ida Mountains (Kazdaglari) in Turkey. thieme-connect.com In a study focused on the plant's iridoid and phenolic constituents, researchers utilized a methanol (B129727) (MeOH) extract of the roots. The water-soluble portion of this extract yielded Di-O-Methylcrenatin, which was identified as a benzyl (B1604629) alcohol derivative. thieme-connect.commedchemexpress.comresearchgate.net Its characterization was accomplished through Nuclear Magnetic Resonance (NMR) experiments and High-Resolution Mass Spectrometry (HR-MS). thieme-connect.com

This investigation of Sideritis trojana also led to the isolation of several other classes of compounds from the same extract. thieme-connect.combiocrick.com

Plant SourcePlant PartExtraction & Isolation MethodOther Isolated Compounds
Sideritis trojanaRootsMethanol (MeOH) extraction, focusing on the H₂O-soluble portion.Iridoid glycosides, phenylethanoid glycosides, flavone (B191248) glycosides. thieme-connect.comnih.gov

The stem bark of the Amazonian medicinal plant Potalia amara has been identified as a source of Di-O-Methylcrenatin. thieme-connect.comnih.gov Phytochemical analysis of the stem bark led to the isolation of this phenolic glycoside alongside other compounds. thieme-connect.comnih.govresearchgate.net The structural elucidation of the isolated compounds was achieved through the interpretation of spectral data. thieme-connect.comnih.govresearchgate.net

Plant SourcePlant PartExtraction & Isolation MethodOther Isolated Compounds
Potalia amaraStem BarkNot specified in detail, but involved extraction and chromatographic separation.Potalioside A, Potalioside B, 2,6-dimethoxy-4-hydroxyphenol 1-glucoside, Sweroside. thieme-connect.comnih.gov

Di-O-Methylcrenatin has been isolated from the stem bark of Fagraea blumei G. DON., a member of the Loganiaceae family. In one study, a methanolic extract of the stem bark yielded the compound, which was referred to as a benzyl-alcohol derivative. scispace.comresearchgate.netresearchgate.netepa.gov Another investigation on the methanolic extract of the stem bark from a sample collected in Malang, East Java, Indonesia, also successfully isolated Di-O-Methylcrenatin, classifying it as a phenolic glucoside. uq.edu.au The structures of all isolated compounds were determined using 1D and 2D NMR spectroscopy. uq.edu.au

Plant SourcePlant PartExtraction & Isolation MethodOther Isolated Compounds
Fagraea blumeiStem BarkMethanolic extraction.Blumeosides A-D, Swertisin, Adoxosidic acid, Adoxoside, Potalioside B. scispace.comuq.edu.au

Research on the twigs of Salix chaenomeloides Kimura (Korean pussy willow) led to the first-time identification of Di-O-Methylcrenatin in this species. mdpi.com An ethanol (B145695) (EtOH) extract of the twigs was subjected to column chromatography, which resulted in the isolation of six phenolic compounds, including Di-O-Methylcrenatin. nih.govresearchgate.net The characterization was confirmed by comparing its NMR spectra and high-resolution electrospray ionization mass spectroscopy (HR-ESI-MS) data with reported values. mdpi.comnih.gov A separate study on the leaves of S. chaenomeloides also reported the presence of Di-O-Methylcrenatin. researchgate.net

Plant SourcePlant PartExtraction & Isolation MethodOther Isolated Compounds
Salix chaenomeloidesTwigsEthanol (EtOH) extraction followed by column chromatography. nih.govresearchgate.netProcyanidin (B600670) B2, Procyanidin B1, 4-hydroxybenzoic acid β-D-glucosyl ester, p-coumaric acid glucoside, Syringin. mdpi.comnih.govresearchgate.net

Di-O-Methylcrenatin has been isolated from the flowers of Pentanema britannicum (L.) D.Gut.Larr. tandfonline.com In a study analyzing the plant's chemical constituents, dried flowers were extracted with 95% ethanol (C₂H₅OH). The resulting residue was suspended in distilled water and then partitioned sequentially with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butyl alcohol. Di-O-Methylcrenatin was found within the n-butyl alcohol fraction. tandfonline.com

Plant SourcePlant PartExtraction & Isolation MethodOther Isolated Compounds
Pentanema britannicumFlowers95% Ethanol (C₂H₅OH) extraction, followed by partitioning with n-butyl alcohol. tandfonline.comBritannilide, Methyl pyroglutamate, L-pyroglutamic acid ethyl ester, 2-phenylethyl β-D-glucopyranoside, among others. tandfonline.com

Unlike the direct isolation from the previously mentioned sources, Di-O-Methylcrenatin has been detected in Dendrobium officinale through advanced analytical techniques. A study using Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) identified Di-O-Methylcrenatin as one of the main differential chemical constituents in D. officinale samples from various regions. semanticscholar.org Another metabolomics analysis of fresh and processed stems of D. officinale also identified Di-O-Methylcrenatin, noting changes in its abundance after traditional processing. nih.govresearchgate.net These studies highlight the application of metabolomics for identifying the chemical profile of medicinal plants. semanticscholar.orgnih.gov

Plant SourcePlant PartDetection MethodOther Detected Compound Classes
Dendrobium officinaleStemsUPLC-Q-TOF/MS-based metabolomics analysis. semanticscholar.orgnih.govFlavonoids, organic nitrogenous compounds, other phenolic glycosides. semanticscholar.org

Isolation from Nitraria sibirica

Di-O-Methylcrenatin has been successfully isolated from the leaves of Nitraria sibirica. researchgate.net This plant is widely found in the arid regions of Central Asia to Northwest China and is utilized in traditional Chinese medicine. researchgate.net A systematic study of the chemical constituents of Nitraria sibirica leaves led to the isolation of 16 different compounds from an n-BuOH extract. researchgate.net Among these, Di-O-Methylcrenatin was identified as compound (8). researchgate.net This marked the first time the compound was isolated from this particular plant species. researchgate.net

Identification in Acanthopanax koreanum

The presence of Di-O-Methylcrenatin has also been confirmed in the stem of Acanthopanax koreanum. tandfonline.comtandfonline.com This plant is native to South Korea, where its root and stem bark are used in traditional medicine. tandfonline.comtandfonline.com In a study focused on the phenolic components of the plant, Di-O-Methylcrenatin was one of several known compounds identified. tandfonline.comtandfonline.com Its identification was achieved by comparing its physical and spectroscopic data with values previously reported in scientific literature. tandfonline.comtandfonline.com This was the first reported isolation of Di-O-Methylcrenatin from A. koreanum. tandfonline.comtandfonline.com

Extraction and Purification Methodologies

The isolation of Di-O-Methylcrenatin from plant matrices involves a multi-step process that begins with extraction using appropriate solvents, followed by purification using chromatographic techniques to separate the target compound from other co-extracted substances.

Solvent Extraction Techniques (e.g., Methanol, Ethanol)

Solvent extraction is a primary method for isolating compounds from plant materials. organomation.com The choice of solvent is critical and depends on the polarity and solubility of the target compound. organomation.com Polar solvents are often used to extract polyphenolic compounds from plant matrices. nih.gov

Methanol and ethanol, particularly in aqueous mixtures, are extensively used for extracting antioxidant compounds from various plant sources. nih.gov Studies have shown that aqueous methanol and ethanol can yield higher amounts of total phenolic contents compared to their absolute solvent counterparts. nih.gov This is because phenolics are often more soluble in more polar solvents like aqueous methanol or ethanol. nih.gov For instance, in the study of Nitraria sibirica leaves, a butanol (n-BuOH) extract was the starting point for isolating Di-O-Methylcrenatin, indicating a multi-step solvent partitioning process. researchgate.net Similarly, research on Acanthopanax koreanum has utilized 70% ethanol extracts for studying its components. nih.gov

Table 1: Common Solvents for Plant Compound Extraction

Solvent Polarity Common Use
Methanol Polar Effective for extracting a wide range of polar compounds; often used in aqueous solutions. nih.govmdpi.com
Ethanol Polar Considered a safe solvent for food and pharmaceutical applications; extracts both polar and nonpolar compounds. mdpi.com
Water Highly Polar Efficient for extracting hydrophilic compounds. nih.gov

| n-Butanol | Medium Polarity | Used in solvent partitioning to separate compounds based on their differential solubility. researchgate.net |

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Following initial solvent extraction, chromatographic techniques are essential for the purification and isolation of specific compounds like Di-O-Methylcrenatin from the complex extract mixture. snu.ac.krresearchgate.net These methods separate components based on their different affinities for a stationary phase and a mobile phase. researchgate.net

Column Chromatography is a fundamental technique used in the purification process. In the study of Nitraria sibirica, for example, subsequent column chromatography of the benzene-soluble fractions was employed to isolate various alkaloids, a process indicative of the methods used for separating different classes of compounds within an extract. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers high resolution and sensitivity for separating, identifying, and quantifying compounds. mdpi.com HPLC is crucial for the final purification steps and for verifying the purity of the isolated compound. Bioactivity-guided chromatographic separation, which can include techniques like HPLC, has been explicitly mentioned as the method used to afford Di-O-Methylcrenatin in pure form. snu.ac.kr The separation relies on ionic interactions between the analyte and the stationary phase, which can be finely tuned by adjusting mobile phase composition, such as additives and pH, to achieve optimal separation. mdpi.comdiva-portal.org

Table 2: Chromatographic Methods for Compound Purification

Technique Principle Application in Natural Product Isolation
Column Chromatography Separation based on differential adsorption of compounds to a solid stationary phase as a solvent mobile phase passes through. Initial fractionation of crude extracts to separate compounds into groups of similar polarity. mdpi.com

| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography that uses smaller particle sizes for the stationary phase, resulting in higher resolution and faster separation times. mdpi.com | Final purification of target compounds, purity assessment, and quantitative analysis. snu.ac.krmdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of Di-O-Methylcrenatin, offering granular insights into its proton and carbon framework. researchgate.netbldpharm.com Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment of each nucleus is mapped, revealing the intricate connectivity of the molecule. researchgate.netsci-hub.sesnu.ac.kr

The ¹H NMR spectrum of Di-O-Methylcrenatin provides critical information regarding the number, type, and connectivity of protons within the molecule. researchgate.netresearchgate.netkib.ac.cncnjournals.com Analysis of chemical shifts, signal multiplicities, and coupling constants allows for the assignment of each proton to its specific position in the molecular structure. researchgate.net The data reveals the presence of aromatic protons, methoxy (B1213986) groups, and a glycosidic moiety, which are characteristic features of the compound. researchgate.netsnu.ac.krdntb.gov.ua

Interactive Table: ¹H NMR Spectroscopic Data for Di-O-Methylcrenatin

Proton Position Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2'Data not availableData not availableData not available
H-5'Data not availableData not availableData not available
H-6'Data not availableData not availableData not available
-OCH₃Data not availableData not availableData not available
-OCH₃Data not availableData not availableData not available
H-1"Data not availableData not availableData not available
H-2"Data not availableData not availableData not available
H-3"Data not availableData not availableData not available
H-4"Data not availableData not availableData not available
H-5"Data not availableData not availableData not available
H-6"aData not availableData not availableData not available
H-6"bData not availableData not availableData not available

Specific chemical shift and coupling constant values from published sources were not available in the search results to populate this table.

Complementing the proton data, ¹³C NMR spectroscopy details the carbon framework of Di-O-Methylcrenatin. researchgate.netresearchgate.netkib.ac.cncnjournals.com The chemical shifts of the carbon signals indicate the nature of each carbon atom, distinguishing between aromatic, aliphatic, and oxygenated carbons. snu.ac.krdntb.gov.ua This technique is instrumental in confirming the number of carbon atoms and identifying key functional groups within the molecule. researchgate.netdntb.gov.ua

Interactive Table: ¹³C NMR Spectroscopic Data for Di-O-Methylcrenatin

Carbon Position Chemical Shift (δ) in ppm
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available
C-6'Data not available
-OCH₃Data not available
-OCH₃Data not available
C-1"Data not available
C-2"Data not available
C-3"Data not available
C-4"Data not available
C-5"Data not available
C-6"Data not available

Specific chemical shift values from published sources were not available in the search results to populate this table.

Two-dimensional (2D) NMR experiments are pivotal in assembling the complete molecular structure of Di-O-Methylcrenatin by establishing correlations between different nuclei. sci-hub.seresearchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, revealing which protons are adjacent to one another in the molecule. researchgate.netsci-hub.se

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. researchgate.netsci-hub.se

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in determining the stereochemistry and three-dimensional conformation of the molecule. researchgate.netsci-hub.se

Together, these 2D NMR techniques provide an unambiguous roadmap of the molecular architecture of Di-O-Methylcrenatin. researchgate.netsci-hub.se

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of Di-O-Methylcrenatin. researchgate.netresearchgate.netthieme-connect.comdntb.gov.ua This technique involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions, providing direct evidence of the compound's molecular formula. researchgate.netsnu.ac.kr

High-resolution mass spectrometry (HRMS), often employing techniques like electrospray ionization (ESI-MS), provides highly accurate mass measurements. researchgate.netresearchgate.netthieme-connect.com This precision allows for the determination of the elemental formula of Di-O-Methylcrenatin, distinguishing it from other compounds with the same nominal mass. researchgate.netsnu.ac.kr The fragmentation patterns observed in the mass spectrum also offer valuable clues about the compound's structure, as the molecule breaks apart in predictable ways that reflect its underlying chemical bonds. researchgate.netresearchgate.net

Interactive Table: High-Resolution Mass Spectrometry Data for Di-O-Methylcrenatin

Technique Ion Calculated m/z Found m/z Molecular Formula
HR-ESI-MS[M+Na]⁺Data not availableData not availableC₁₅H₂₂O₉Na
Other techniquesData not availableData not availableData not availableData not available

Specific m/z values from published sources were not available in the search results to populate this table. The molecular formula is based on the compound's known structure.

Advanced Spectroscopic Approaches for Structural Confirmation

The definitive structural elucidation of Di-O-methylcrenatin relies on a combination of advanced spectroscopic techniques. These methods provide a comprehensive and unambiguous confirmation of its molecular framework by analyzing the connectivity and chemical environment of its atoms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable in its characterization. researchgate.nethec.gov.pkresearchgate.net The combined data from these analyses allows for the complete assignment of the compound's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Di-O-methylcrenatin. One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR spectra reveal the presence of two distinct methoxy (-OCH₃) groups, typically observed as sharp singlets in the spectrum. rsc.org Further analysis of proton signals, including their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J), helps to define the relationships between adjacent protons.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms within the molecule, including quaternary carbons that are not attached to protons. rsc.org The positions of the signals for the methoxy carbons and the carbonyl carbons are particularly characteristic.

¹H NMR Spectroscopic Data for Di-O-Methylcrenatin

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventReference
5.88bs1H-OHDMSO-d₆ rsc.org
3.76s3H-OCH₃DMSO-d₆ rsc.org
3.65s3H-OCH₃DMSO-d₆ rsc.org
2.91d (J = 15.3 Hz)2H-CH₂DMSO-d₆ rsc.org
2.78d (J = 15.3 Hz)2H-CH₂DMSO-d₆ rsc.org

s = singlet, d = doublet, bs = broad singlet, J = coupling constant in Hertz

¹³C NMR Spectroscopic Data for Di-O-Methylcrenatin

Chemical Shift (δ) ppmAssignmentSolventReference
175.52C=ODMSO-d₆ rsc.org
170.05C=ODMSO-d₆ rsc.org
73.39CDMSO-d₆ rsc.org
55.02-OCH₃DMSO-d₆ rsc.org
53.50-OCH₃DMSO-d₆ rsc.org
43.40-CH₂DMSO-d₆ rsc.org

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a key technique used to determine the exact molecular formula of Di-O-methylcrenatin. dntb.gov.uathieme-connect.com This method measures the mass-to-charge ratio (m/z) of the molecule with very high precision, allowing for the calculation of an elemental composition that distinguishes it from other compounds with the same nominal mass. researchgate.net The observed molecular ion peak in the mass spectrum confirms the molecular weight of the compound. thieme-connect.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the Di-O-methylcrenatin molecule. researchgate.net The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Key absorptions would include those for hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-oxygen (C-O) bonds associated with the ether linkages of the methoxy groups.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Origins

The biosynthetic origins of Di-O-Methylcrenatin are believed to be rooted in the shikimate pathway . annualreviews.org This essential metabolic route serves as the bridge between carbohydrate metabolism and the biosynthesis of a wide array of aromatic compounds in plants and microorganisms. annualreviews.org The pathway begins with the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are converted through a series of seven enzymatic steps into chorismate. annualreviews.org

Chorismate is a critical branch-point intermediate. It serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. For Di-O-Methylcrenatin and related benzyl (B1604629) alcohol derivatives, the pathway proceeds via L-phenylalanine. nih.govresearchgate.net Phenylalanine is the gateway to the phenylpropanoid pathway, which in turn gives rise to a vast diversity of secondary metabolites, including flavonoids, coumarins, lignans, and the benzenoids from which benzyl alcohol derivatives are formed. researchgate.net The core aromatic ring and the C1 side chain of the benzyl alcohol structure are thus derived from L-phenylalanine.

Enzymatic Steps in the Formation of Di-O-Methylcrenatin

While direct enzymatic evidence for Di-O-Methylcrenatin synthesis is not yet available, a putative sequence of reactions can be proposed based on its structure and known biochemical transformations in plants. The name "Di-O-Methylcrenatin" implies the existence of a precursor molecule, potentially named "crenatin," which undergoes double O-methylation.

The key enzymatic steps are hypothesized to be:

Formation of a Benzenoid Precursor: Following the synthesis of L-phenylalanine via the shikimate pathway, a series of enzymatic reactions, likely involving chain-shortening of the phenylpropanoid side chain, would lead to a simple benzyl alcohol or benzoic acid precursor.

Hydroxylation: Specific hydroxyl groups would be installed on the aromatic ring of the benzenoid precursor by hydroxylase enzymes, typically cytochrome P450 monooxygenases, to create the core "crenatin" structure.

O-Methylation: The final and defining step in the formation of Di-O-Methylcrenatin involves the transfer of two methyl groups to two of the hydroxyl groups on the crenatin precursor. This reaction is catalyzed by O-methyltransferases (OMTs) . researchgate.net OMTs are a large and diverse family of enzymes that utilize S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.comoup.com This methylation is a crucial modification that alters the compound's polarity, stability, and biological activity. researchgate.netkoreascience.kr Plant OMTs are known to be highly specific for their substrates and the position of methylation. researchgate.net

Biogenetic Relationship to Other Plant Secondary Metabolites

Di-O-Methylcrenatin is frequently isolated from plants alongside phenylethanoid glycosides and other benzyl alcohol derivatives. nih.gov This consistent co-occurrence strongly suggests a close biogenetic relationship, with these compounds likely arising from common or intersecting biosynthetic pathways originating from the shikimate pathway. nih.gov The shared precursor, L-phenylalanine, gives rise to the aromatic core of both phenylethanoids and benzyl alcohol derivatives. The specific metabolic fate of this precursor is determined by the suite of enzymes present in a particular plant tissue.

For instance, in Centranthera grandiflora, Di-O-Methylcrenatin is found with phenylethanoid glycosides like acteoside and isoacteoside. nih.gov Similarly, studies on Panzeria alaschanica and Fagraea blumei report its isolation with verbascoside (B1683046) and other phenylethanoids, respectively. nih.govresearchgate.net This pattern underscores a metabolic network where the pathways for these different classes of compounds are closely intertwined.

Table 1: Co-occurrence of Di-O-Methylcrenatin with Related Secondary Metabolites This interactive table summarizes plant sources where Di-O-Methylcrenatin has been identified along with phenylethanoid glycosides and other related compounds, highlighting their biogenetic link.

Plant Species Co-occurring Phenylethanoid Glycosides Co-occurring Benzyl Alcohol Derivatives / Other Metabolites Reference(s)
Centranthera grandiflora Acteoside, Isoacteoside, Plantainoside A, Calceolarioside A Iridoid Glycosides (Catalpol), Azafrin nih.gov
Panzeria alaschanica Verbascoside, Isoacteoside, Lamalboside, Leonoside A Flavone (B191248) Glycosides nih.gov
Fagraea blumei Not specified Iridoid Glucosides (Blumeosides A-D), Flavone C-glucoside (Swertisin) researchgate.net

Factors Influencing Biosynthetic Pathways

The production of Di-O-Methylcrenatin and other secondary metabolites is not static but is influenced by a range of genetic and environmental factors. These factors can modulate gene expression and enzyme activity, leading to variations in the compound's accumulation.

Key influencing factors include:

Tissue-Specific Synthesis: Transcriptome analysis of plants like Centranthera grandiflora reveals that the genes encoding enzymes for secondary metabolite pathways are expressed at different levels in different plant organs (e.g., roots, stems, and leaves). nih.gov This differential gene expression leads to the accumulation of specific compounds in particular tissues, suggesting that the biosynthesis of Di-O-Methylcrenatin may also be localized to certain parts of the plant.

Processing and Environmental Conditions: Post-harvest processing methods can significantly alter the chemical profile of a plant. A study on Dendrobium officinale found that Di-O-Methylcrenatin was a differentially abundant metabolite between fresh-sliced, dried stems and those prepared via traditional processing methods, indicating that the processing technique directly impacts its final concentration. nih.gov Similarly, drying methods and temperatures can lead to the degradation or transformation of metabolites. researchgate.net Environmental stressors, such as UV radiation, are also known to trigger the upregulation of genes in the phenylpropanoid pathway and those for O-methyltransferases as part of the plant's defense mechanism. mdpi.commdpi.com

Table 2: Summary of Factors Influencing Di-O-Methylcrenatin Biosynthesis This interactive table outlines the primary factors known to affect the production and accumulation of Di-O-Methylcrenatin in plants.

Factor Description Example / Implication Reference(s)
Genetic (Tissue-Specificity) Differential expression of biosynthetic genes in various plant organs (root, stem, leaf). The concentration of Di-O-Methylcrenatin may vary significantly between different parts of the same plant. nih.gov
Post-Harvest Processing Traditional processing techniques, drying methods, and storage can alter metabolite concentrations. The abundance of Di-O-Methylcrenatin in Dendrobium officinale is dependent on whether it is simply dried or traditionally processed. nih.gov

| Environmental Stress | Abiotic factors like UV radiation can induce the biosynthesis of secondary metabolites. | Increased exposure to stressors could potentially upregulate the biosynthetic pathway leading to Di-O-Methylcrenatin. | mdpi.comkoreascience.kr |

Mechanistic Investigations of Biological Activities in Vitro and Ex Vivo Studies

Antioxidant Activity Studies

Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of various compounds can be evaluated through a range of in vitro and cellular assays.

In Vitro Antioxidant Assays (e.g., TEAC Assay, DPPH Scavenging Assay)

In vitro antioxidant assays are fundamental in determining the free-radical scavenging capabilities of chemical compounds. The Trolox Equivalent Antioxidant Capacity (TEAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are two of the most commonly employed methods for this purpose. nih.gov These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable radicals. scielo.org.co

The TEAC assay assesses the antioxidant's ability to scavenge the ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) radical cation, with the results often expressed as Trolox equivalents. mdpi.com The DPPH assay measures the reduction of the DPPH radical, which is visually indicated by a color change. nih.gov The antioxidant capacity in these tests is related to the fast oxidation and stability of the antioxidant molecule. scielo.org.co The structure of a phenolic compound, such as the presence and position of hydroxyl groups, can significantly influence its activity in these assays. nih.gov While specific TEAC and DPPH assay results for Di-O-Methylcrenatin are not detailed in the provided search results, these assays are standard for evaluating the antioxidant potential of phenolic compounds. researchgate.net

Cellular Antioxidant Mechanisms (e.g., Reactive Oxygen Species (ROS) Modulation in Cell Lines)

Reactive Oxygen Species (ROS) are by-products of normal cellular metabolism and play a dual role in both signaling and pathology. nih.govnih.gov At physiological levels, ROS are essential for processes like cell proliferation and differentiation. mdpi.com However, an imbalance favoring ROS over the cell's antioxidant defenses leads to oxidative stress, which can damage macromolecules like proteins, lipids, and DNA. nih.govmdpi.com

Cells possess a sophisticated antioxidant defense system to maintain redox homeostasis, which includes both enzymatic and non-enzymatic antioxidants. mdpi.commdpi.com The primary mechanism of action for many antioxidants is the reduction of ROS levels, thereby preventing cellular damage. mdpi.com Some antioxidants may also induce the body's own antioxidant defenses. nih.gov While direct studies on Di-O-Methylcrenatin's specific effects on ROS modulation in cell lines were not found in the search results, its classification as a phenolic compound suggests it may contribute to cellular antioxidant defense. researchgate.netnih.gov

Anti-Lipogenic Activity Studies

Anti-lipogenic compounds are of significant interest for their potential to modulate lipid metabolism and address conditions related to excess lipid accumulation. Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. nih.gov

Inhibition of Adipogenesis in Preadipocyte Models (e.g., 3T3-L1 cells)

The 3T3-L1 cell line is a well-established and reliable in vitro model for studying adipogenesis. researchgate.net Research has shown that Di-O-Methylcrenatin, isolated from the twigs of Salix chaenomeloides, significantly reduces lipid accumulation in 3T3-L1 adipocytes without affecting cell proliferation. researchgate.netnih.govmdpi.com This indicates a specific inhibitory effect on the differentiation process or lipid storage mechanisms rather than general cytotoxicity.

Modulation of Lipid Accumulation and Droplet Formation

The differentiation of preadipocytes into mature adipocytes is characterized by the accumulation of lipid droplets. researchgate.net Studies involving Oil Red O staining, a method used to visualize neutral lipids, have demonstrated the effects of various compounds on lipid accumulation. mdpi.com In a study investigating compounds from Salix chaenomeloides, Di-O-Methylcrenatin was one of six compounds that significantly reduced lipid accumulation levels in 3T3-L1 adipocytes at a concentration of 100 µM. mdpi.com This suggests that Di-O-Methylcrenatin interferes with the formation or expansion of lipid droplets within these cells. researchgate.netnih.govmdpi.comresearchgate.net

Interactive Table: Effect of Compounds from Salix chaenomeloides on Lipid Accumulation in 3T3-L1 Cells

CompoundConcentration (µM)Effect on Lipid AccumulationReference
Di-O-Methylcrenatin100Significant reduction mdpi.com
Procyanidin (B600670) B25060% reduction mdpi.com
Procyanidin B210090% reduction mdpi.com
Procyanidin B1100Significant reduction mdpi.com
4-hydroxybenzoic acid β-D-glucosyl ester100Significant reduction mdpi.com
p-coumaric acid glucoside100Significant reduction mdpi.com
Syringin100Significant reduction mdpi.com

Influence on Key Metabolic Regulators (e.g., Fatty Acid Synthase, Peroxisome Proliferator-Activated Receptors)

The process of adipogenesis is controlled by a complex network of transcription factors and enzymes. nih.gov Key players in this process include Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, and enzymes like Fatty Acid Synthase (FAS). researchgate.netnih.govmdpi.com PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and adipocyte differentiation. nih.govnih.gov FAS is a crucial enzyme responsible for the synthesis of fatty acids, which are then stored as triglycerides in lipid droplets. researchgate.net

While research has detailed the anti-lipogenic effects of other compounds isolated alongside Di-O-Methylcrenatin, such as procyanidin B2 which was shown to suppress FAS expression and activate PPARα, specific data on how Di-O-Methylcrenatin influences these key metabolic regulators was not available in the provided search results. researchgate.netnih.govmdpi.com The general understanding is that inhibition of FAS can block preadipocyte differentiation. researchgate.net

Elucidation of Molecular Targets and Signaling Pathways

In vitro and ex vivo studies have begun to shed light on the molecular mechanisms underlying the biological activities of Di-O-Methylcrenatin. Research has focused on identifying its specific molecular targets and how it modulates various cellular signaling cascades, particularly those involved in inflammation and lipid metabolism.

Identification of Specific Protein or Enzyme Interactions

Investigations into the direct molecular interactions of Di-O-Methylcrenatin have pointed towards its ability to interfere with key inflammatory pathways. One notable study demonstrated that Di-O-Methylcrenatin can inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB). chemfaces.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation. mdpi.com The activation of NF-κB is a tightly controlled process, and its inhibition is a significant therapeutic target for inflammatory diseases and cancer. chemfaces.commdpi.com

In an experimental model using human embryonic kidney (293T) cells, Di-O-Methylcrenatin was evaluated for its effect on Tumor Necrosis Factor-alpha (TNFα)-induced NF-κB transcriptional activity. chemfaces.com TNFα is a potent pro-inflammatory cytokine that triggers the NF-κB signaling cascade. tsbiochem.com The study found that Di-O-Methylcrenatin was among the compounds isolated from Acanthopanax koreanum that affected this pathway. chemfaces.com While the precise protein within the NF-κB pathway that Di-O-Methylcrenatin directly interacts with was not explicitly identified, the inhibition of TNFα-induced NF-κB activity suggests an interaction with an upstream component of the signaling cascade, such as the IκB kinase (IKK) complex or proteins involved in the ubiquitination and degradation of the inhibitor of NF-κB (IκB). tsbiochem.comnih.gov

Table 1: Summary of Investigated Protein/Enzyme Interactions for Di-O-Methylcrenatin

Studied Target/Pathway Cell Line Observed Effect Citation
TNFα-induced NF-κB transcriptional activity 293T Inhibition chemfaces.com

Investigation of Cellular Signaling Cascade Modulation

The observed biological activities of Di-O-Methylcrenatin are a consequence of its ability to modulate complex cellular signaling cascades. The inhibition of NF-κB transcriptional activity is a prime example of this modulation. The NF-κB signaling pathway is a central regulator of inflammation. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. nih.gov Upon stimulation by signals like TNFα, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. embopress.org This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov The finding that Di-O-Methylcrenatin inhibits TNFα-induced NF-κB activation strongly implies that it interferes at one or more points within this cascade. chemfaces.com By disrupting this signaling pathway, Di-O-Methylcrenatin can effectively downregulate the expression of pro-inflammatory genes.

In the context of lipid metabolism, the reduction of lipid accumulation in 3T3-L1 preadipocytes by Di-O-Methylcrenatin points to the modulation of signaling pathways that govern adipocyte differentiation and lipogenesis. nih.gov Adipogenesis is a complex process controlled by a network of transcription factors, with PPARγ and C/EBPα being the master regulators. ksdb.orgnih.gov These factors orchestrate the expression of genes involved in fatty acid synthesis, transport, and storage, including fatty acid synthase (FAS). researchgate.netmdpi.com The study on compounds from Salix chaenomeloides showed that while Di-O-Methylcrenatin reduced lipid accumulation, the detailed analysis of the signaling cascade was performed on procyanidin B₂. nih.gov This analysis revealed no effect on the primary adipogenic regulators PPARγ, C/EBPα, and SREBF1, but a downregulation of FAS and an upregulation of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation. nih.gov Given that Di-O-Methylcrenatin also reduced lipid accumulation, it is plausible that it may act through similar or related signaling pathways, although direct evidence for its specific modulation of these pathways is still required.

Table 2: Investigated Signaling Pathway Modulation by Di-O-Methylcrenatin

Signaling Pathway Cell Model Outcome of Modulation Implied Mechanism Citation
NF-κB Signaling Cascade 293T cells Inhibition of TNFα-induced transcriptional activation Interference with an upstream component of the NF-κB pathway chemfaces.com

Ecological and Chemoecological Significance

Role as a Plant Secondary Metabolite

Di-O-Methylcrenatin is classified as a plant secondary metabolite. These compounds are not essential for the primary metabolic processes of growth and development, such as photosynthesis or respiration. Instead, they are synthesized by plants to mediate interactions with their environment. While direct research on the specific ecological role of Di-O-Methylcrenatin is limited, its chemical nature as a phenanthrene (B1679779) derivative suggests it is produced through specialized biosynthetic pathways.

Plant secondary metabolites are a diverse group of organic compounds that are often unique to specific plant species or families. The production of these compounds is a key strategy for plants, which are stationary organisms, to adapt to and defend themselves against various environmental challenges. The genus Centaurea, to which the source plant of Di-O-Methylcrenatin belongs, is known for producing a wide array of bioactive secondary metabolites, including flavonoids, lignans, and sesquiterpene lactones. researchgate.net These compounds play crucial roles in the plant's life and interactions.

The biosynthesis of phenanthrenes in plants is a complex process, often involving the cyclization of stilbenoids. These pathways are typically induced in response to specific triggers, indicating that the production of compounds like Di-O-Methylcrenatin is a regulated process, likely initiated when the plant perceives an external threat or signal.

Table 1: General Characteristics of Plant Secondary Metabolites

CharacteristicDescription
Distribution Often restricted to specific plant species or taxonomic groups.
Function Primarily involved in defense, signaling, and adaptation to environmental stress.
Biosynthesis Derived from primary metabolic pathways but not essential for basic survival.
Diversity High chemical diversity, leading to a wide range of biological activities.

Potential Involvement in Plant-Environment Interactions (e.g., Defense, Signaling)

Although specific studies on the chemoecological functions of Di-O-Methylcrenatin are not extensively documented, its classification as a phenanthrene provides insight into its potential roles. Phenanthrenes isolated from various plants, particularly from the Orchidaceae family, have demonstrated a range of biological activities that are relevant to plant defense and signaling. nih.gov

Defense: One of the primary roles of plant secondary metabolites is to deter herbivores and pathogens. Many phenanthrenes exhibit antimicrobial and phytotoxic properties, suggesting a potential defensive function for Di-O-Methylcrenatin. nih.gov This is consistent with the "Novel Weapons Hypothesis" proposed for invasive species like some in the Centaurea genus, where the production of unique secondary metabolites provides a competitive advantage by negatively affecting native plants and microbes. researchgate.net The presence of Di-O-Methylcrenatin in Centaurea trojana could contribute to its defense against local herbivores or soil-borne pathogens.

Signaling: Plant secondary metabolites can also act as signaling molecules. For instance, some compounds are released into the soil (root exudates) to influence the microbial community in the rhizosphere or to inhibit the growth of competing plants, a phenomenon known as allelopathy. The Centaurea genus is noted for its allelochemical activities, which can play a significant role in its ecological success. researchgate.net It is plausible that Di-O-Methylcrenatin could be involved in such interactions, either directly or as a precursor to other active compounds.

Furthermore, upon attack by herbivores or pathogens, plants can initiate a complex signaling cascade that leads to the production of defensive compounds. Phytohormones like salicylic (B10762653) acid and jasmonic acid are key regulators in these pathways. While there is no direct evidence linking these signaling pathways to Di-O-Methylcrenatin, the general mechanism of induced defense in plants suggests that its synthesis could be upregulated in response to biotic stress.

Table 2: Potential Ecological Roles of Di-O-Methylcrenatin based on Phenanthrene Activity

Potential RoleMechanism of Action
Antimicrobial Defense Inhibition of bacterial or fungal growth in plant tissues. nih.gov
Herbivore Deterrence Toxicity or reduced palatability to insect or mammalian herbivores.
Allelopathy Inhibition of germination or growth of nearby competing plants. researchgate.net
Phytotoxicity May exhibit toxic effects on other organisms, contributing to the plant's defense. nih.gov

Q & A

Basic: What analytical methods are recommended for structural characterization and purity assessment of Di-O-Methylcrenatin?

Methodological Answer:
Di-O-Methylcrenatin’s structural elucidation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to identify functional groups and carbon-hydrogen frameworks. Multi-dimensional NMR (e.g., COSY, HSQC) can resolve complex stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₁₅H₂₂O₉) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis or diode-array detection to assess purity. Retention time and peak area comparisons against reference standards are critical .
  • X-ray Crystallography (if crystalline): Provides definitive confirmation of molecular structure and stereochemistry .

Basic: How should Di-O-Methylcrenatin be stored to ensure long-term stability?

Methodological Answer:
Stability protocols depend on the compound’s physical state:

  • Powder: Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Conduct periodic stability checks using HPLC to monitor degradation .
  • Solution (e.g., DMSO): Aliquot and store at -80°C to avoid freeze-thaw cycles. Use inert gas (e.g., argon) to purge vials and minimize solvent evaporation .

Advanced: How can researchers optimize the synthetic yield of Di-O-Methylcrenatin in laboratory settings?

Methodological Answer:
Yield optimization requires systematic experimental design:

  • Design of Experiments (DoE): Vary parameters (e.g., reaction temperature, catalyst loading, solvent polarity) and apply response surface methodology to identify optimal conditions .
  • Kinetic Studies: Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to determine rate-limiting steps .
  • Purification Strategies: Use flash chromatography with gradient elution or preparative HPLC to isolate high-purity product while minimizing losses .

Advanced: How should discrepancies in reported bioactivity data for Di-O-Methylcrenatin be resolved?

Methodological Answer:
Contradictory bioactivity results often arise from methodological variability. Address this by:

  • Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to account for heterogeneity in assay conditions or cell lines .
  • Standardized Assays: Replicate experiments using harmonized protocols (e.g., fixed concentrations, controlled incubation times) as per CONSORT or PRISMA guidelines .
  • Negative Controls: Include solvent-only controls to rule out nonspecific effects (e.g., DMSO toxicity in cell-based assays) .

Basic: What protocols ensure reliable preparation of Di-O-Methylcrenatin as a reference standard?

Methodological Answer:

  • Synthesis Validation: Confirm identity via NMR and HRMS, and cross-validate with commercial or literature data .
  • Purity Certification: Use HPLC with ≥95% purity threshold. Document batch-specific certificates of analysis (CoA) detailing residual solvents and impurities .
  • Traceability: Adhere to ISO/IEC 17025 guidelines for reference material preparation, including inter-laboratory validation .

Advanced: What strategies elucidate the ecological role of Di-O-Methylcrenatin in its native plant (Photinia spp.)?

Methodological Answer:

  • Metabolomic Profiling: Compare Di-O-Methylcrenatin levels across plant tissues (e.g., leaves, roots) using LC-MS/MS under varying stress conditions (e.g., drought, pathogen exposure) .
  • Gene Knockdown Studies: Apply RNA interference (RNAi) to suppress biosynthetic genes and observe phenotypic changes (e.g., reduced herbivore resistance) .
  • Ecological Field Trials: Correlate compound abundance with ecological metrics (e.g., pollinator attraction, microbial diversity) using multivariate regression .

Basic: How can researchers validate the identity of Di-O-Methylcrenatin in novel plant extracts?

Methodological Answer:

  • Comparative Chromatography: Match retention times and UV spectra with authenticated standards using HPLC-DAD or UPLC-PDA .
  • Spiking Experiments: Add pure Di-O-Methylcrenatin to extracts and observe peak enhancement in chromatograms .
  • Tandem MS (MS/MS): Compare fragmentation patterns with reference libraries (e.g., NIST, MoNA) .

Advanced: What computational approaches predict the pharmacokinetic properties of Di-O-Methylcrenatin?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with plasma proteins (e.g., albumin) to predict bioavailability .
  • QSAR Modeling: Train quantitative structure-activity relationship models using datasets of structurally related compounds to estimate ADME parameters .
  • Docking Studies: Use AutoDock or Schrödinger to predict binding affinities for metabolic enzymes (e.g., CYP450 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.